4-(trimethylsilyl)benzene-1-sulfonyl chloride

Physical Organic Chemistry Computational Chemistry Hydrolysis Kinetics

4-(Trimethylsilyl)benzene-1-sulfonyl chloride (CAS 1899-80-5) is an organosilicon compound featuring a para-trimethylsilyl (TMS) substituent on a benzenesulfonyl chloride core (C9H13ClO2SSi, MW: 248.80). This bifunctional molecule combines the electrophilic reactivity of a sulfonyl chloride with the steric bulk and electronic influence of a TMS group.

Molecular Formula C9H13ClO2SSi
Molecular Weight 248.80 g/mol
CAS No. 1899-80-5
Cat. No. B6615013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trimethylsilyl)benzene-1-sulfonyl chloride
CAS1899-80-5
Molecular FormulaC9H13ClO2SSi
Molecular Weight248.80 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-8(5-7-9)13(10,11)12/h4-7H,1-3H3
InChIKeyOJSGJEVOMRKWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trimethylsilyl)benzene-1-sulfonyl chloride: A Silyl-Functionalized Arylsulfonyl Chloride for Specialized Synthesis


4-(Trimethylsilyl)benzene-1-sulfonyl chloride (CAS 1899-80-5) is an organosilicon compound featuring a para-trimethylsilyl (TMS) substituent on a benzenesulfonyl chloride core (C9H13ClO2SSi, MW: 248.80) . This bifunctional molecule combines the electrophilic reactivity of a sulfonyl chloride with the steric bulk and electronic influence of a TMS group. The sulfonyl chloride moiety serves as a key handle for introducing sulfonamide, sulfonate ester, and sulfone functionalities into target molecules. Unlike its simple alkyl- or halo-substituted analogs, the TMS group is not merely a passive substituent; it acts as an electron-donating group (EDG) that can modulate the electrophilicity of the sulfonyl chloride center and offers a synthetic handle for subsequent ipso-substitution or desilylation-based transformations [1].

Why 4-(Trimethylsilyl)benzene-1-sulfonyl chloride Cannot Be Replaced by Simpler Arylsulfonyl Chlorides


The para-trimethylsilyl (TMS) group fundamentally alters the electronic and steric landscape of the benzenesulfonyl chloride scaffold, making it non-interchangeable with common alternatives like p-toluenesulfonyl chloride (tosyl-Cl) or 4-chlorobenzenesulfonyl chloride. Computational studies demonstrate that a para electron-donating group (EDG) on benzenesulfonyl chlorides can shift the hydrolysis mechanism from an SN3 to an SN2 pathway depending on solvation conditions, directly impacting reactivity and stability profiles [1]. This means that reaction yields, selectivity, and sensitivity to moisture can differ significantly from those of electron-withdrawing group (EWG)-substituted analogs. Furthermore, the TMS group provides a unique synthetic vector for subsequent diversification through desilylation or protodesilylation, a feature entirely absent in methyl- or chloro-substituted analogs. These electronic and synthetic differences must be carefully considered during procurement and experimental design.

Quantitative Differentiation of 4-(Trimethylsilyl)benzene-1-sulfonyl chloride from Key Analogs


Electronic Modulation: Impact of the TMS Substituent on Sulfonyl Chloride Hydrolysis Mechanism

A theoretical investigation of para-substituted benzenesulfonyl chloride hydrolysis reveals that electron-donating groups (EDGs) preferentially stabilize an SN2-type transition state over an SN3 pathway when more than nine water molecules are explicitly involved in the solvation shell [1]. The trimethylsilyl group, with its positive inductive (+I) and hyperconjugative effects, is a classic EDG. This predicts that 4-(trimethylsilyl)benzene-1-sulfonyl chloride will hydrolyze via a concerted SN2 mechanism in aqueous environments, in contrast to electron-withdrawing group-substituted analogs which favor an SN3 pathway.

Physical Organic Chemistry Computational Chemistry Hydrolysis Kinetics

Steric and Conformational Influence of the Trimethylsilyl Group

The trimethylsilyl group (Taft's steric parameter Es ~ -1.40) introduces significantly greater steric hindrance at the para position compared to a methyl group (Es = -1.24) or a chlorine atom (Es = -0.97) [1][2]. This steric bulk can influence the approach trajectory of nucleophiles during sulfonylation reactions, potentially leading to improved regioselectivity in reactions with polyfunctional substrates, a key concern in complex molecule synthesis.

Steric Effects Conformational Analysis Sulfonamide Formation

Synthetic Versatility: The TMS Group as a Latent Functional Handle

A unique differentiator of 4-(trimethylsilyl)benzene-1-sulfonyl chloride is the presence of the TMS group, which can be cleanly converted to a hydrogen atom via protodesilylation or replaced by other electrophiles via ipso-substitution [1]. In the context of aryne precursor synthesis, silylaryl sulfonates are key intermediates. While studies have used 4-chlorobenzenesulfonyl chloride to form 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates in yields up to 92% [2], the use of a TMS-substituted sulfonyl chloride would yield a symmetrical bis-silyl reagent, enabling orthogonal deprotection or further functionalization strategies unavailable to halogenated analogs.

Proto-Desilylation Ipso-Substitution Aryne Chemistry

Strategic Application Scenarios for 4-(Trimethylsilyl)benzene-1-sulfonyl chloride


Synthesis of Orthogonally Functionalized Sulfonamide Libraries

In medicinal chemistry, the rapid generation of diverse compound libraries is paramount. Using 4-(trimethylsilyl)benzene-1-sulfonyl chloride, a core sulfonamide can be synthesized and then diversified at a late stage through the TMS handle. For example, the TMS group can be converted to a halogen (I, Br) for cross-coupling or used directly in Hiyama couplings. This strategy, leveraging the C-Si bond's unique reactivity [1], avoids the need for a separate set of halogenated sulfonyl chloride building blocks, streamlining procurement and synthesis.

Design of Novel Aryne or Silyl-Aryl Precursors

Building on the concept of silylaryl sulfonates as aryne precursors demonstrated by Muraca and Raminelli [1], 4-(trimethylsilyl)benzene-1-sulfonyl chloride can be used to prepare bis-silylated aryne precursors. These could offer alternative activation conditions or improved stability profiles compared to the standard 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, which were obtained in yields up to 92% [1]. Researchers exploring new benzyne generation methods should consider this compound for its potential to create more easily handled or functionally distinct precursors.

GC-MS Derivatization with Enhanced Silicon Detection

Due to its two silicon-containing functional groups (TMS and a silyl group on the ring), derivatives of this compound would exhibit a uniquely high silicon content. This property can be exploited in analytical chemistry with a helium glow discharge detector selective for silicon, which has a demonstrated detection limit of 5 ng of silicon per injection [1]. This makes it a candidate for developing highly sensitive GC-MS assays for analytes that can be tagged with this reagent.

Controlled Sulfonylation under Aqueous Conditions

For reactions that must be conducted in the presence of water, the electron-donating nature of the TMS group, which theoretical models indicate promotes an SN2 hydrolysis mechanism [1], could offer a controlled, predictable hydrolysis profile. This contrasts with EWG-substituted sulfonyl chlorides that may undergo rapid, uncontrolled degradation. By choosing this TMS analog, process chemists can design robust aqueous-phase reactions where the reagent's stability is sufficient for the desired transformation before hydrolytic byproducts become problematic.

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